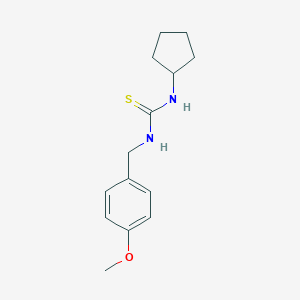![molecular formula C15H21N3O4S2 B216409 Ethyl 1-[(4-sulfamoylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216409.png)
Ethyl 1-[(4-sulfamoylphenyl)carbamothioyl]piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[(4-sulfamoylphenyl)carbamothioyl]piperidine-4-carboxylate, commonly known as ESC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ESC belongs to the class of sulfonamide compounds and has been studied for its anti-inflammatory, anti-cancer, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of ESC is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory cytokines. ESC has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
ESC has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. ESC has also been shown to inhibit the activity of COX-2 and iNOS, which are involved in the production of prostaglandins and nitric oxide, respectively. Additionally, ESC has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ESC has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using standard analytical techniques such as high-performance liquid chromatography (HPLC). ESC has also been shown to have low toxicity in animal models, making it a promising candidate for further study. However, there are also limitations to using ESC in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for the study of ESC. One potential area of study is its potential therapeutic applications in the treatment of cancer. ESC has been shown to inhibit the growth and proliferation of breast cancer cells, and further studies are needed to determine its efficacy in other types of cancer. Another potential area of study is its potential neuroprotective effects in the treatment of Alzheimer's disease. ESC has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease, and further studies are needed to determine its potential as a therapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of ESC and its effects on various physiological processes.
Métodos De Síntesis
The synthesis of ESC involves the reaction between piperidine-4-carboxylic acid ethyl ester and 4-aminobenzenesulfonamide in the presence of carbon disulfide and sodium hydroxide. The reaction yields ESC, which is a white crystalline solid with a melting point of 202-204°C.
Aplicaciones Científicas De Investigación
ESC has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. ESC has also been studied for its anti-cancer effects, particularly in breast cancer cells. It has been shown to inhibit the growth and proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. Additionally, ESC has been studied for its neuroprotective effects, particularly in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Propiedades
Nombre del producto |
Ethyl 1-[(4-sulfamoylphenyl)carbamothioyl]piperidine-4-carboxylate |
|---|---|
Fórmula molecular |
C15H21N3O4S2 |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
ethyl 1-[(4-sulfamoylphenyl)carbamothioyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C15H21N3O4S2/c1-2-22-14(19)11-7-9-18(10-8-11)15(23)17-12-3-5-13(6-4-12)24(16,20)21/h3-6,11H,2,7-10H2,1H3,(H,17,23)(H2,16,20,21) |
Clave InChI |
QYNAEJIBGNVQPL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
SMILES canónico |
CCOC(=O)C1CCN(CC1)C(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216327.png)
![11-(4-fluorophenyl)-8-methyl-3-phenyl-10-(thien-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216328.png)
![6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B216330.png)



![methyl 4-[10-(cyclopropylcarbonyl)-3-(3,4-dimethoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B216336.png)
![10-(cyclopropylcarbonyl)-3-(3,4-dimethoxyphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216339.png)
![3-(3,4-dimethoxyphenyl)-10-hexanoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216340.png)
![4-[3-(4-tert-butylphenyl)-1-oxo-11-pyridin-4-yl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B216343.png)
![10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216344.png)
![3-(4-tert-butylphenyl)-10-(trifluoroacetyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216345.png)

